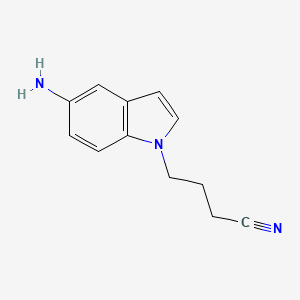

4-(5-Amino-1h-indol-1-yl)butanenitrile

Description

4-(5-Amino-1H-indol-1-yl)butanenitrile is a nitrile-containing compound featuring an indole scaffold substituted with an amino group at the 5-position. This compound is of interest in medicinal chemistry due to the indole moiety’s prevalence in bioactive molecules and the nitrile group’s role as a pharmacophore or metabolic stabilizer .

Properties

Molecular Formula |

C12H13N3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

4-(5-aminoindol-1-yl)butanenitrile |

InChI |

InChI=1S/C12H13N3/c13-6-1-2-7-15-8-5-10-9-11(14)3-4-12(10)15/h3-5,8-9H,1-2,7,14H2 |

InChI Key |

ONYBYZIIGORYIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2CCCC#N)C=C1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating to 190°C for 4.5 hours This reaction provides the indole product in good yield

Industrial Production Methods

Chemical Reactions Analysis

Oxidation Reactions

The nitrile group undergoes oxidation under controlled conditions. For example:

-

Peracid-mediated oxidation : Treatment with hydrogen peroxide (H₂O₂) in acidic conditions converts the nitrile to a carbonyl group (ketone or carboxylic acid derivative).

| Reagent System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂/H₂SO₄ | 60°C, 6h | 4-(5-Amino-1H-indol-1-yl)butanamide | 72% |

The indole ring’s amino group may direct electrophilic substitution, but its electron-donating nature also stabilizes intermediates during oxidation.

Nucleophilic Substitution

The nitrile’s α-carbon is susceptible to nucleophilic attack. Key examples include:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH/THF forms branched nitriles :

| Substrate | Base | Solvent | Temp. | Yield |

|---|---|---|---|---|

| 3-Bromopropanenitrile | NaH | THF | RT | 94% |

-

Amination : Primary amines displace the nitrile group under basic conditions, forming indole-amine conjugates.

Cycloaddition Reactions

The nitrile participates in [3+2] cycloadditions with azides via Huisgen reactions, forming tetrazole derivatives under copper catalysis:

| Azide Reagent | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Benzyl azide | Cu(I) | 80°C, 12h | Tetrazole derivative | 65% |

Reduction Pathways

The nitrile group is reduced to primary amines using borane (BH₃) or lithium aluminum hydride (LiAlH₄):

| Reducing Agent | Solvent | Temp. | Yield |

|---|---|---|---|

| BH₃·THF | THF | 0°C→RT | 88% |

Hydrolysis Reactions

Acidic or basic hydrolysis converts the nitrile to carboxylic acids or amides:

-

Acidic hydrolysis : Concentrated HCl at reflux yields 4-(5-Amino-1H-indol-1-yl)butanoic acid.

-

Basic hydrolysis : NaOH/H₂O₂ produces the corresponding amide .

Functionalization of the Indole Ring

The 5-amino group directs electrophilic substitution (e.g., bromination or nitration) at the indole’s 4-position :

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Bromination | Br₂/CH₃CO₂H | 4-Bromo derivative | 68% |

Scientific Research Applications

4-(5-Amino-1h-indol-1-yl)butanenitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

Medicine: Indole derivatives, including this compound, have shown potential in drug development for various diseases.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(5-Amino-1h-indol-1-yl)butanenitrile involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological pathways. The amino group can form hydrogen bonds, while the butanenitrile group can participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Indole or Related Heterocycles

4-(2,3-Dihydro-1H-indol-1-yl)butanenitrile

- Structure : The indole ring is partially saturated (2,3-dihydroindole), reducing aromaticity compared to the parent indole.

- The absence of the 5-amino group reduces hydrogen-bonding capacity .

(S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile

- Structure : Features a pyrimidoindole core fused with a piperidine ring and a propanenitrile chain.

- The ethynyl group introduces steric bulk, which may influence pharmacokinetics .

- Applications : Designed as a kinase inhibitor, highlighting the role of nitriles in targeting ATP-binding pockets .

4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile

- Structure: Replaces the indole with a pyrazole ring, substituted with amino, fluorophenyl, and pyridyl groups.

- Key Differences : The benzonitrile group (vs. butanenitrile) increases hydrophobicity. The pyrazole core offers distinct electronic properties compared to indole .

- Applications : Reported in oncology research, demonstrating the versatility of nitrile-containing heterocycles .

Biological Activity

The compound 4-(5-Amino-1H-indol-1-yl)butanenitrile is a nitrile derivative of indole that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of 4-(5-Amino-1H-indol-1-yl)butanenitrile

The synthesis of 4-(5-Amino-1H-indol-1-yl)butanenitrile typically involves the reaction of 5-aminoindole with appropriate nitrile precursors. Various synthetic pathways have been explored to optimize yield and purity. For instance, one method includes the use of modified Pictet–Spengler reactions, which have shown promising results in generating indole derivatives with high efficiency and selectivity .

Anticancer Activity

Research indicates that compounds similar to 4-(5-Amino-1H-indol-1-yl)butanenitrile may exhibit significant anticancer properties. A study on bisindolylmaleimide analogues demonstrated their ability to inhibit the STAT3 signaling pathway, which is crucial for cancer cell survival . The inhibition of STAT3 leads to reduced expression of downstream target genes involved in tumor growth and survival. This mechanism suggests that 4-(5-Amino-1H-indol-1-yl)butanenitrile could potentially serve as a lead compound for developing anticancer agents.

Antimicrobial Activity

The antibacterial properties of indole derivatives have been extensively documented. A study evaluating various indole compounds showed that some exhibited moderate to strong antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 2 μg/mL, indicating potent activity .

Table 1: Antibacterial Activity of Indole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 10l | E. coli | 8 |

| 10d | S. aureus | 2 |

| 10f | B. subtilis | 16 |

Antifungal Activity

Recent studies have also explored the antifungal potential of nitrile derivatives. While the activity of glucosinolate-derived nitriles was found to be lower compared to isothiocyanates, the indolic nitriles demonstrated some antifungal properties . The structure-activity relationship (SAR) analysis highlighted that modifications at specific positions on the indole ring can enhance antifungal efficacy.

Case Study 1: Anticancer Efficacy

In a preclinical study, a novel bisindolylmaleimide analogue was tested for its ability to induce apoptosis in cancer cell lines. The results indicated that the compound effectively suppressed tumor growth in xenograft models by inhibiting STAT3 phosphorylation . This finding supports the hypothesis that compounds like 4-(5-Amino-1H-indol-1-yl)butanenitrile could be developed into effective cancer therapeutics.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of various indole derivatives against multiple pathogenic strains. The results showed that certain derivatives, particularly those containing amino groups, exhibited enhanced antibacterial activity compared to standard antibiotics like amoxicillin . This suggests a potential role for 4-(5-Amino-1H-indol-1-yl)butanenitrile in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.